![molecular formula C8H11F3O B6226742 2-(trifluoromethyl)spiro[3.3]heptan-2-ol CAS No. 2303463-78-5](/img/no-structure.png)
2-(trifluoromethyl)spiro[3.3]heptan-2-ol
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Description
“2-(trifluoromethyl)spiro[3.3]heptan-2-ol” is a chemical compound with the molecular formula C8H11F3O . It has a molecular weight of 180.17 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(trifluoromethyl)spiro[3.3]heptan-2-ol” is 1S/C8H11F3O/c9-8(10,11)7(12)4-6(5-7)2-1-3-6/h12H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(trifluoromethyl)spiro[3.3]heptan-2-ol” include a molecular weight of 180.17 , and it is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for “2-(trifluoromethyl)spiro[3.3]heptan-2-ol” indicates that it may cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fumes, washing thoroughly after handling, and wearing protective gloves and eye/face protection .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methyl trifluoroacetate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methyl trifluoroacetate in the presence of sodium hydride to form the corresponding enolate intermediate.", "Step 2: The enolate intermediate is then treated with bromine to form the α-bromo ketone intermediate.", "Step 3: The α-bromo ketone intermediate is reduced with sodium borohydride to form the corresponding alcohol intermediate.", "Step 4: The alcohol intermediate is then reacted with acetic acid and sodium hydroxide to form the corresponding acetate intermediate.", "Step 5: The acetate intermediate is then hydrolyzed with hydrochloric acid to form the final product, 2-(trifluoromethyl)spiro[3.3]heptan-2-ol.", "Step 6: The product is then purified by recrystallization from a mixture of water and sodium chloride." ] } | |
CAS RN |
2303463-78-5 |
Product Name |
2-(trifluoromethyl)spiro[3.3]heptan-2-ol |
Molecular Formula |
C8H11F3O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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